![molecular formula C22H16F5NO B14218839 2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 831242-99-0](/img/structure/B14218839.png)
2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,4-dien-1-one core substituted with ethyl, methyl, pentafluoroanilino, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dien-1-one core. This can be achieved through various organic reactions, including the Diels-Alder reaction, which forms the cyclohexadiene ring system. Subsequent functionalization steps introduce the ethyl, methyl, pentafluoroanilino, and phenyl groups under specific reaction conditions, such as the use of appropriate catalysts, solvents, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical landscape .
Applications De Recherche Scientifique
2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-4-methyl-6-[(anilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
- 2-Ethyl-4-methyl-6-[(fluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
- 2-Ethyl-4-methyl-6-[(chloroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
What sets 2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one apart from similar compounds is the presence of the pentafluoroanilino group. This fluorinated group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable candidate for various applications .
Propriétés
Numéro CAS |
831242-99-0 |
|---|---|
Formule moléculaire |
C22H16F5NO |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-ethyl-4-methyl-6-[N-(2,3,4,5,6-pentafluorophenyl)-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C22H16F5NO/c1-3-12-9-11(2)10-14(22(12)29)20(13-7-5-4-6-8-13)28-21-18(26)16(24)15(23)17(25)19(21)27/h4-10,29H,3H2,1-2H3 |
Clé InChI |
HFBWXXBZEYIQOY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)C)C(=NC2=C(C(=C(C(=C2F)F)F)F)F)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


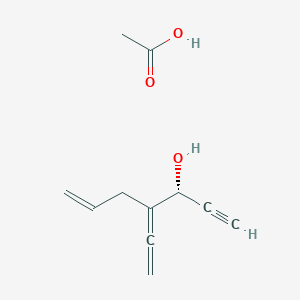
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
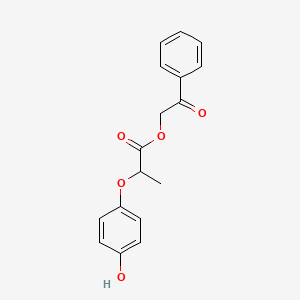
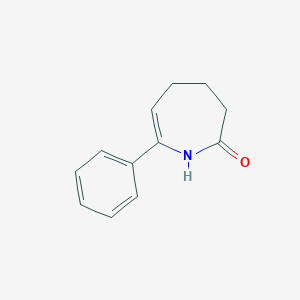

![1,1'-{Oxybis[1-(4-methoxyphenyl)but-1-ene-4,1-diyl]}dibenzene](/img/structure/B14218787.png)
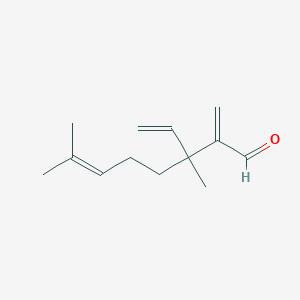
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybutanedioic acid](/img/structure/B14218796.png)

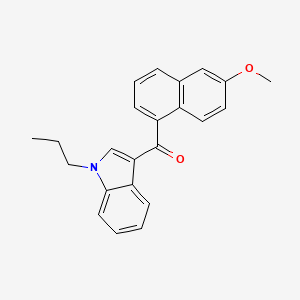
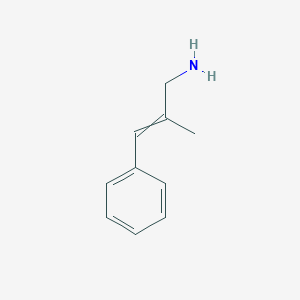

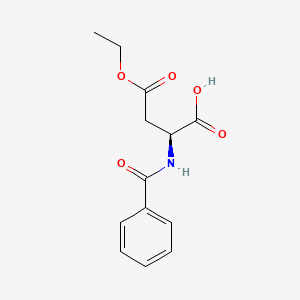
![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
